3-(5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
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Overview
Description
3-{5-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring fused with a naphthol moiety, and it contains a nitrophenyl group that is crucial for its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-aminobenzoxazole under acidic conditions to form the Schiff base intermediate. This intermediate is then reacted with 2-naphthol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
3-{5-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-{5-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The benzoxazole ring can interact with DNA and proteins, potentially disrupting their normal functions and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide
- 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzonitrile
Uniqueness
3-{5-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is unique due to its fused benzoxazole-naphthol structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in catalysis, drug development, and material science.
Properties
Molecular Formula |
C24H15N3O5 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-[5-[(2-hydroxy-5-nitrophenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H15N3O5/c28-21-7-6-18(27(30)31)9-16(21)13-25-17-5-8-23-20(12-17)26-24(32-23)19-10-14-3-1-2-4-15(14)11-22(19)29/h1-13,28-29H |
InChI Key |
YZYMSUGUDVWGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C=CC(=C5)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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